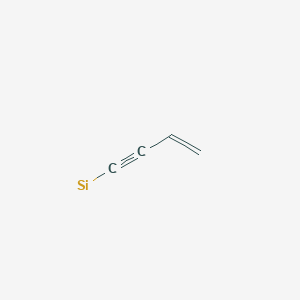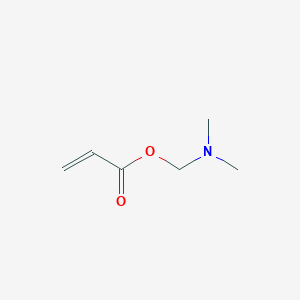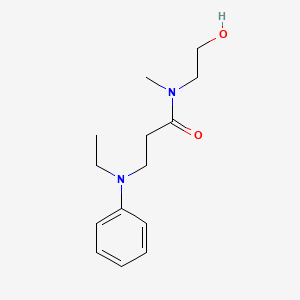
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a hydroxyethyl group, a methyl group, and a phenyl group attached to the beta-alaninamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide typically involves the reaction of beta-alanine with appropriate reagents to introduce the ethyl, hydroxyethyl, methyl, and phenyl groups. The reaction conditions may vary depending on the specific synthetic route chosen. Common methods include:
Alkylation Reactions: Using alkyl halides to introduce the ethyl and methyl groups.
Hydroxyethylation: Introducing the hydroxyethyl group through reactions with ethylene oxide or similar reagents.
Amination: Using aniline or substituted anilines to introduce the phenyl group.
Industrial Production Methods
Industrial production of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Electrophiles such as halogens (Cl~2~, Br2) or nitro groups (NO~2~) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N3-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Cellular Uptake: Affecting cellular processes through uptake and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-N-methyl-beta-alaninamide: Lacks the hydroxyethyl and phenyl groups.
N-(2-Hydroxyethyl)-N-methyl-beta-alaninamide: Lacks the ethyl and phenyl groups.
N-Phenyl-beta-alaninamide: Lacks the ethyl, hydroxyethyl, and methyl groups.
Uniqueness
N~3~-Ethyl-N-(2-hydroxyethyl)-N-methyl-N~3~-phenyl-beta-alaninamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility, while the phenyl group contributes to its aromatic character and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
60810-04-0 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
3-(N-ethylanilino)-N-(2-hydroxyethyl)-N-methylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-3-16(13-7-5-4-6-8-13)10-9-14(18)15(2)11-12-17/h4-8,17H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
XKZSVXYXQJGMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(=O)N(C)CCO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


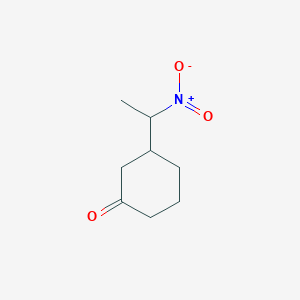
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
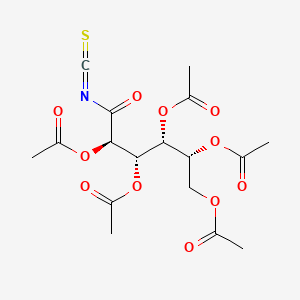


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)


